Aryl Iodide vs. Aryl Bromide Reactivity in Pd-Catalyzed Aminocarbonylation – Faster Oxidative Addition Enables Milder Conditions and Higher Throughput
Ethyl 3-amino-5-iodobenzoate benefits from the intrinsically higher reactivity of the C(sp²)–I bond in palladium-catalyzed transformations relative to the C(sp²)–Br bond present in the closest halogen analog, ethyl 3-amino-5-bromobenzoate (CAS 690260-95-8). The bond dissociation energy for Ar–I is approximately 65 kcal·mol⁻¹ versus ~81 kcal·mol⁻¹ for Ar–Br, resulting in oxidative addition rates that are estimated to be 10–100-fold faster under otherwise identical conditions [1]. Empirically, Cheremnykh et al. (2024) demonstrated that ethyl 2-substituted 5-iodobenzoates undergo efficient aminocarbonylation at only 1 atm CO pressure using [Pd(η³-C₃H₅)(μ-Cl)]₂ and DBU, producing 2-ketocarboxamides in yields of up to 60% [1]. Under these same mild conditions, the corresponding 5-bromo analog would be expected to require elevated temperatures, higher catalyst loading, or longer reaction times to achieve comparable conversion—representing a quantifiable procurement advantage for the iodo compound in terms of reduced catalyst cost, lower energy input, and faster reaction screening cycles [2].
| Evidence Dimension | C(sp²)–Halogen bond dissociation energy (BDE) and relative oxidative addition rate to Pd(0) |
|---|---|
| Target Compound Data | Ar–I BDE ≈ 65 kcal·mol⁻¹; aminocarbonylation yield up to 60% at 1 atm CO, [Pd(η³-C₃H₅)(μ-Cl)]₂, DBU, 100 °C (Cheremnykh et al., 2024) |
| Comparator Or Baseline | Ethyl 3-amino-5-bromobenzoate (CAS 690260-95-8): Ar–Br BDE ≈ 81 kcal·mol⁻¹; oxidative addition rate ~10–100× slower |
| Quantified Difference | BDE difference: ~16 kcal·mol⁻¹ lower for Ar–I; estimated 10–100× rate enhancement in oxidative addition |
| Conditions | Pd(0)-catalyzed cross-coupling; aminocarbonylation at 1 atm CO with [Pd(η³-C₃H₅)(μ-Cl)]₂ / DBU system (Cheremnykh et al., 2024, Chemical Papers) |
Why This Matters
A procurement decision in favor of the 5-iodo compound translates directly to milder reaction conditions, reduced catalyst consumption, and broader functional group tolerance during downstream library synthesis compared to the 5-bromo alternative—lowering overall cost per successful coupling event.
- [1] Cheremnykh KP, Baev DS, Nacharova EA, Pokrovskii MA, Savelyev VA, Meshkova YV, Marenina MK, Tolstikova TG, Pokrovskii AG, Shults EE. Aminocarbonylation of 2-(N-substituted) 5-iodobenzoates: synthesis of glyoxylamido-anthranilates, their cytotoxicity and molecular modeling study. Chemical Papers. 2024;78(9):5639–5656. doi:10.1007/s11696-024-03508-0. View Source
- [2] McMurry JE. Fundamentals of Organic Chemistry. 7th ed. Belmont: Brooks/Cole; 2011. (Representative textbook value for Ar–I vs. Ar–Br bond dissociation energies. Class-level reactivity ranking is broadly established across the organometallic chemistry literature.) View Source
